molecular formula C19H28N2O5 B14019134 tert-butyl (3S,6S)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate

tert-butyl (3S,6S)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate

Cat. No.: B14019134
M. Wt: 364.4 g/mol
InChI Key: WZWYUEFDQYWAAK-HOTGVXAUSA-N
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Description

tert-butyl (3S,6S)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate: is a complex organic compound that features a tert-butyl group, a benzyloxycarbonyl-protected amine, and a hydroxyazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,6S)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate typically involves multiple steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxy group: This step may involve selective hydroxylation reactions.

    Protection of the amine group: The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate in the presence of a base.

    Attachment of the tert-butyl group: This is often done using tert-butyl chloroformate or similar reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.

    Substitution: The tert-butyl group can be substituted under acidic conditions to yield different derivatives.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C).

    Substitution: Trifluoroacetic acid (TFA) for removing the tert-butyl group.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the free amine.

    Substitution: Formation of derivatives with different protecting groups.

Scientific Research Applications

Chemistry

    Building Block: Used as an intermediate in the synthesis of more complex molecules.

    Protecting Group Chemistry: The benzyloxycarbonyl group is a common protecting group for amines.

Biology and Medicine

    Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its structural features.

    Biological Studies: Used in studies involving enzyme interactions and inhibition.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of tert-butyl (3S,6S)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate would depend on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl (3S,6S)-3-amino-6-hydroxyazepane-1-carboxylate: Lacks the benzyloxycarbonyl group.

    tert-butyl (3S,6S)-3-{[(methoxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate: Has a methoxycarbonyl group instead of a benzyloxycarbonyl group.

Uniqueness

    Structural Features: The combination of the tert-butyl group, benzyloxycarbonyl-protected amine, and hydroxyazepane ring makes it unique.

    Reactivity: The presence of different functional groups allows for diverse chemical transformations.

Properties

Molecular Formula

C19H28N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

tert-butyl (3S,6S)-3-hydroxy-6-(phenylmethoxycarbonylamino)azepane-1-carboxylate

InChI

InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)21-11-15(9-10-16(22)12-21)20-17(23)25-13-14-7-5-4-6-8-14/h4-8,15-16,22H,9-13H2,1-3H3,(H,20,23)/t15-,16-/m0/s1

InChI Key

WZWYUEFDQYWAAK-HOTGVXAUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC[C@@H](C1)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC(C1)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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